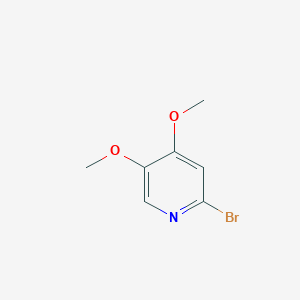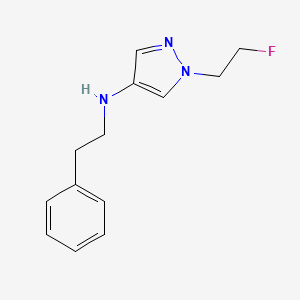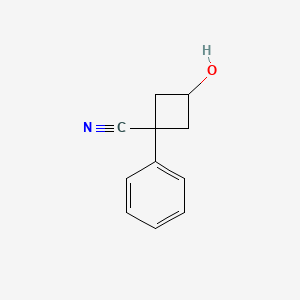
2-Bromo-4,5-dimethoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-dimethoxypyridine is a heterocyclic organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, featuring bromine and methoxy substituents at the 2, 4, and 5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethoxypyridine typically involves the bromination of 4,5-dimethoxypyridine. One common method includes the use of bromine in a non-polar solvent under controlled conditions to achieve selective bromination at the 2-position . The reaction is often carried out in the presence of a catalyst or initiator to enhance the reaction rate and yield.
Industrial Production Methods: For industrial-scale production, a one-pot method is often employed. This involves the electrophilic bromination of 3,4-dimethoxytoluene followed by free radical bromination to introduce the bromine atom at the desired position . This method is advantageous due to its simplicity, cost-effectiveness, and high yield, making it suitable for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4,5-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically employed.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-dimethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,5-dimethoxypyridine involves its interaction with specific molecular targets. For instance, in coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethoxypyrimidine: Similar in structure but with a pyrimidine ring instead of pyridine.
2,5-Dimethoxypyridine: Lacks the bromine substituent.
4-Bromo-2,5-dimethoxyamphetamine: A compound with similar substituents but different core structure.
Eigenschaften
Molekularformel |
C7H8BrNO2 |
|---|---|
Molekulargewicht |
218.05 g/mol |
IUPAC-Name |
2-bromo-4,5-dimethoxypyridine |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-7(8)9-4-6(5)11-2/h3-4H,1-2H3 |
InChI-Schlüssel |
QNMQNEZAAXXDRI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC=C1OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzyl allyl[2-(hydroxyimino)ethyl]carbamate](/img/structure/B11760798.png)

![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11760808.png)
![3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B11760810.png)

![Trimethyl[(pyridin-3-yl)methyl]azanium iodide](/img/structure/B11760816.png)
![1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11760825.png)


![(1R,5S)-3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B11760836.png)
![3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate](/img/structure/B11760859.png)
